Cas no 2227861-05-2 ((2R)-2-(2-fluoro-6-methylphenyl)oxirane)

(2R)-2-(2-fluoro-6-methylphenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- 2227861-05-2
- (2R)-2-(2-fluoro-6-methylphenyl)oxirane
- EN300-1750022
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- Inchi: 1S/C9H9FO/c1-6-3-2-4-7(10)9(6)8-5-11-8/h2-4,8H,5H2,1H3/t8-/m0/s1
- InChI Key: ORNJDJKGSMMWRB-QMMMGPOBSA-N
- SMILES: FC1=CC=CC(C)=C1[C@@H]1CO1
Computed Properties
- Exact Mass: 152.063743068g/mol
- Monoisotopic Mass: 152.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 12.5Ų
(2R)-2-(2-fluoro-6-methylphenyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750022-0.5g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 0.5g |
$1482.0 | 2023-05-26 | ||
Enamine | EN300-1750022-0.1g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 0.1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1750022-2.5g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 2.5g |
$3025.0 | 2023-05-26 | ||
Enamine | EN300-1750022-10.0g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1750022-0.25g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 0.25g |
$1420.0 | 2023-05-26 | ||
Enamine | EN300-1750022-0.05g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 0.05g |
$1296.0 | 2023-05-26 | ||
Enamine | EN300-1750022-5.0g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 5g |
$4475.0 | 2023-05-26 | ||
Enamine | EN300-1750022-1.0g |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane |
2227861-05-2 | 1g |
$1543.0 | 2023-05-26 |
(2R)-2-(2-fluoro-6-methylphenyl)oxirane Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on (2R)-2-(2-fluoro-6-methylphenyl)oxirane
Comprehensive Overview of (2R)-2-(2-fluoro-6-methylphenyl)oxirane (CAS No. 2227861-05-2): Properties, Applications, and Industry Insights
The compound (2R)-2-(2-fluoro-6-methylphenyl)oxirane (CAS No. 2227861-05-2) is a chiral epoxide derivative that has garnered significant attention in pharmaceutical and fine chemical research. Its unique structural features, including the fluorine and methyl substitutions on the aromatic ring, make it a valuable intermediate in the synthesis of bioactive molecules. This article delves into its chemical properties, synthetic applications, and relevance in modern drug discovery, addressing common queries such as "What is the role of chiral epoxides in drug development?" and "How does fluorine enhance molecular stability?"
Chemically, (2R)-2-(2-fluoro-6-methylphenyl)oxirane belongs to the class of epoxides, characterized by a three-membered cyclic ether. The (2R) stereochemistry indicates its chiral nature, which is critical for enantioselective synthesis. The presence of a fluoro group at the 2-position and a methyl group at the 6-position of the phenyl ring influences its reactivity and metabolic stability, aligning with the growing demand for fluorinated pharmaceuticals. Researchers often explore its potential in asymmetric catalysis, a trending topic in green chemistry, as it reduces waste and improves efficiency.
In the pharmaceutical industry, CAS No. 2227861-05-2 serves as a precursor for small-molecule inhibitors and protease-targeting drugs. Its structural motif is frequently leveraged to design compounds with enhanced binding affinity and selectivity, addressing challenges like drug resistance—a hot topic in oncology and infectious disease research. For instance, fluorinated epoxides are pivotal in developing kinase inhibitors, a class of therapeutics dominating cancer treatment pipelines. Users searching for "fluorine in medicinal chemistry" or "epoxide ring-opening mechanisms" will find this compound’s profile particularly insightful.
From a synthetic perspective, (2R)-2-(2-fluoro-6-methylphenyl)oxirane is synthesized via Sharpless epoxidation or Jacobsen-Katsuki catalysis, methods widely discussed in academic and industrial forums. These techniques highlight the compound’s alignment with sustainable chemistry trends, such as atom economy and low-toxicity reagents. Its stability under physiological conditions also makes it a candidate for prodrug design, another area of high interest given the rise of personalized medicine.
Beyond pharmaceuticals, this epoxide finds niche applications in agrochemicals and material science. For example, its incorporation into polymer matrices can enhance thermal resistance, a property sought after in high-performance coatings. Queries like "epoxides in material engineering" or "chiral building blocks for agrochemicals" reflect the interdisciplinary relevance of CAS No. 2227861-05-2.
In summary, (2R)-2-(2-fluoro-6-methylphenyl)oxirane exemplifies the convergence of chirality, fluorination, and ring strain in modern chemistry. Its versatility across drug discovery, catalysis, and materials underscores its importance, while its study addresses pressing industry questions about molecular design and process optimization. As research progresses, this compound is poised to remain a focal point for innovations in synthetic and applied chemistry.
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